AZD3514 AZD3514 AZD 3514 is a selective androgen receptor downregulator (SARD). It inhibits AR nuclear translocation in LNCaP human prostate cancer cells with an IC50 value of 1.78 µM. AZD 3514 (10 µM) inhibits dihydrotestosterone-induced proliferation of LNCaP and LAPC4 prostate cancer cells. It reduces testosterone proprionate-induced increases in seminal vesicle weight in castrated rats. AZD 3514 (50 mg/kg) decreases tumor growth of Dunning R3327H prostate tumor implants in rats.
AZD-3514 is a potent androgen receptor downregulator with potential anticancer cancer activity. AZD3514 is being evaluated in a Phase I clinical trial in patients with castrate-resistant prostate cancer.
Brand Name: Vulcanchem
CAS No.: 1240299-33-5
VCID: VC0548654
InChI: InChI=1S/C25H32F3N7O2/c1-18(36)33-14-12-32(13-15-33)16-17-37-21-4-2-19(3-5-21)20-8-10-34(11-9-20)23-7-6-22-29-30-24(25(26,27)28)35(22)31-23/h2-5,20H,6-17H2,1H3
SMILES: CC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)CC4
Molecular Formula: C25H32F3N7O2
Molecular Weight: 519.6 g/mol

AZD3514

CAS No.: 1240299-33-5

Cat. No.: VC0548654

Molecular Formula: C25H32F3N7O2

Molecular Weight: 519.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

AZD3514 - 1240299-33-5

Specification

Description AZD 3514 is a selective androgen receptor downregulator (SARD). It inhibits AR nuclear translocation in LNCaP human prostate cancer cells with an IC50 value of 1.78 µM. AZD 3514 (10 µM) inhibits dihydrotestosterone-induced proliferation of LNCaP and LAPC4 prostate cancer cells. It reduces testosterone proprionate-induced increases in seminal vesicle weight in castrated rats. AZD 3514 (50 mg/kg) decreases tumor growth of Dunning R3327H prostate tumor implants in rats.
AZD-3514 is a potent androgen receptor downregulator with potential anticancer cancer activity. AZD3514 is being evaluated in a Phase I clinical trial in patients with castrate-resistant prostate cancer.
CAS No. 1240299-33-5
Molecular Formula C25H32F3N7O2
Molecular Weight 519.6 g/mol
IUPAC Name 1-[4-[2-[4-[1-[3-(trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]phenoxy]ethyl]piperazin-1-yl]ethanone
Standard InChI InChI=1S/C25H32F3N7O2/c1-18(36)33-14-12-32(13-15-33)16-17-37-21-4-2-19(3-5-21)20-8-10-34(11-9-20)23-7-6-22-29-30-24(25(26,27)28)35(22)31-23/h2-5,20H,6-17H2,1H3
Standard InChI Key JMEYDSHPKCSIJC-UHFFFAOYSA-N
SMILES CC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)CC4
Canonical SMILES CC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)CC4
Appearance Solid powder

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